molecular formula C21H22N2O2 B3177126 Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane CAS No. 132098-58-9

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Cat. No. B3177126
CAS RN: 132098-58-9
M. Wt: 334.4 g/mol
InChI Key: FJGIVZKTXYTIHL-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its occurrence in nature or its uses .


Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves the study of properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

1. Water-Stable Reactive Organopotassium Compounds

The bulky bis(benzoxazol-2-yl)methane ligand system, closely related to Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, enabled the synthesis of a unique water-containing organometallic potassium complex. This compound is notable for its unprecedented stability to hydrolysis, a rare characteristic for reactive organopotassium compounds (Koehne et al., 2017).

2. Linkage Coordination Polymers in Organotin Compounds

Bis(triazol-1-yl)alkane ligands, which share structural similarities with Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, have been used to synthesize novel diorganotin(IV) complexes. These complexes form linkage coordination polymers, indicating the potential of bis(triazol-1-yl)alkane ligands in creating unique metal coordination structures (Tang et al., 2000).

3. Group 6 Metal Carbonyl Complexes

The reaction of bis(triazol-1-yl)methane with group 6 metal carbonyls (Cr, Mo, W) results in the formation of metal carbonyl complexes. These complexes have been studied for their reactivity and the coordination behavior of the bis(triazol-1-yl)methane ligand. This research provides insights into the coordination chemistry of ligands similar to Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane (Tang et al., 2002).

4. Vibrational Spectroscopy of Benzoxazole Derivatives

Research into the vibrational spectra of bis(benzoxazole-2-ylthio)methane, a compound related to Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane, has provided detailed information on the molecular structures and vibrational behaviors of these types of compounds. This is crucial for understanding the physical properties and potential applications of such molecules (Altun et al., 2015).

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level. This is particularly relevant for compounds that have biological activity .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through laboratory testing. This can include tests for toxicity, flammability, and environmental impact .

properties

IUPAC Name

(4S)-4-benzyl-2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)11-18-14-24-20(22-18)13-21-23-19(15-25-21)12-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2/t18-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGIVZKTXYTIHL-OALUTQOASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)CC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N=C(O1)CC2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501211730
Record name 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

CAS RN

132098-58-9
Record name 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132098-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Methylenebis[(4S)-4-benzyl-4,5-dihydro-2-oxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501211730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 2
Reactant of Route 2
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 3
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 4
Reactant of Route 4
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 5
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane
Reactant of Route 6
Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)methane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.